An In-Depth Technical Guide to (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate, a chiral building block of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its core chemical properties, stereochemical significance, reliable synthetic protocols, and its utility as a versatile scaffold in the creation of complex molecular architectures.
Core Chemical Identity and Physicochemical Properties
(1R,4R)-Ethyl 4-formylcyclohexanecarboxylate, identified by CAS Number 104802-53-1, is a bifunctional organic molecule featuring a cyclohexane ring substituted with an ethyl ester and a formyl (aldehyde) group in a specific trans configuration.[1] This precise stereochemistry is critical for its application in stereoselective synthesis.
Caption: Diequatorial arrangement minimizes steric hindrance.
Synthesis and Purification Protocol
The most direct and reliable synthesis of (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate involves the selective oxidation of the corresponding primary alcohol, (1R,4R)-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS: 104802-52-0). [2][3]Mild oxidation conditions are paramount to prevent over-oxidation to the carboxylic acid. The following protocol utilizes Dess-Martin Periodinane (DMP), a reagent favored for its high selectivity, neutral pH, and operational simplicity.
Experimental Protocol: Dess-Martin Oxidation
Objective: To synthesize (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate from its alcohol precursor.
Materials:
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(1R,4R)-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate (1.0 eq)
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Dess-Martin Periodinane (DMP) (1.5 eq)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes/Ethyl Acetate solvent system
Methodology:
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Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve (1R,4R)-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate in anhydrous DCM in a flame-dried round-bottom flask. Causality: Anhydrous conditions are critical to prevent the decomposition of DMP and ensure efficient oxidation.
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Reagent Addition: Cool the solution to 0°C using an ice bath. Add DMP portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. Causality: Portion-wise addition at low temperature controls the exothermic reaction and minimizes potential side reactions.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Workup and Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously for 30 minutes until the solution becomes clear. Causality: Sodium thiosulfate reduces unreacted DMP and iodine byproducts, while sodium bicarbonate neutralizes the acetic acid byproduct of the reaction, facilitating a clean extraction.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate as a clear oil.
Caption: Workflow for the synthesis and purification of the target aldehyde.
Chemical Reactivity and Synthetic Utility
The value of this building block lies in the orthogonal reactivity of its two functional groups. The aldehyde is a versatile handle for C-C and C-N bond formation, while the ester provides a latent carboxylic acid functionality.
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Aldehyde Transformations: The formyl group is readily derivatized via reactions such as reductive amination to install diverse amine side chains, Wittig or Horner-Wadsworth-Emmons reactions to generate alkenes, and aldol condensations. These transformations are fundamental in building molecular complexity.
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Ester Transformations: The ethyl ester can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to unmask the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a common linkage in pharmaceuticals.
Caption: Key synthetic transformations of the title compound.
Applications in Drug Discovery
While not a final drug itself, (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate is a prototypical example of a building block used to access complex molecular entities. Organic synthesis is a rate-limiting factor in many drug discovery projects, and access to stereochemically defined scaffolds is crucial for success. [4] The rigid cyclohexane core serves as a non-planar scaffold to position pharmacophoric elements in precise 3D space, enhancing binding affinity and selectivity. For instance, similar substituted cyclohexane cores are found in a variety of therapeutic agents. The derivatization of this molecule can lead to spirocyclic systems, which are of high interest in medicinal chemistry for their structural novelty and ability to explore new chemical space. [5]For example, the aldehyde can be used to construct a pyrrolidine ring in a spiro-fashion, a key step in the synthesis of inhibitors for targets like MDM2. [5]Its precursor, trans-Ethyl 4-hydroxycyclohexanecarboxylate, has been utilized as a reagent in the discovery of Mer kinase inhibitors. []
Spectroscopic Characterization (Predicted)
Authenticating the structure and purity of the synthesized compound is critical. The following are the expected key signals in standard spectroscopic analyses:
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¹H NMR (CDCl₃, 400 MHz):
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δ 9.6-9.8 ppm: A singlet or triplet (depending on coupling to the adjacent CH) corresponding to the aldehydic proton (CHO).
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δ 4.1-4.2 ppm: A quartet corresponding to the methylene protons of the ethyl ester (-OCH₂CH₃).
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δ 1.2-1.3 ppm: A triplet corresponding to the methyl protons of the ethyl ester (-OCH₂CH₃).
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δ 1.4-2.5 ppm: A series of complex multiplets corresponding to the ten protons on the cyclohexane ring.
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¹³C NMR (CDCl₃, 100 MHz):
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δ ~204 ppm: Signal for the aldehyde carbonyl carbon.
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δ ~175 ppm: Signal for the ester carbonyl carbon.
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δ ~60 ppm: Signal for the ester methylene carbon (-OCH₂).
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δ ~14 ppm: Signal for the ester methyl carbon (-CH₃).
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δ 25-50 ppm: Multiple signals for the carbons of the cyclohexane ring.
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Infrared (IR) Spectroscopy (neat):
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~2930 cm⁻¹ & ~2850 cm⁻¹: C-H stretching of the alkane ring.
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~2720 cm⁻¹: Characteristic C-H stretch of the aldehyde.
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~1730 cm⁻¹: Strong C=O stretching absorption for the ester carbonyl.
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~1720 cm⁻¹: Strong C=O stretching absorption for the aldehyde carbonyl (may overlap with the ester).
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Safety and Handling
As a laboratory chemical, (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate should be handled with appropriate precautions. Based on data for the analogous carboxylic acid, it should be considered a potential skin, eye, and respiratory irritant. [7]
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
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Storage: As recommended, store in a tightly sealed container under an inert atmosphere in a freezer at or below -20°C to maintain purity and prevent degradation via oxidation or polymerization. [1]
References
- (1R,4R)-Ethyl 4-formylcyclohexanecarboxylate. Aishelun Biology (Shanghai) Co., Ltd.
- (1r,4r)
- (1r,4r)-4-Formylcyclohexane-1-carboxylic acid | C8H12O3 | CID 21993286. PubChem.
- (1r,4r)-ethyl 4-(hydroxymethyl)
- Ethyl 4-(hydroxymethyl)
- Organic synthesis provides opportunities to transform drug discovery. PubMed.
- Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. PubMed.
- Ethyl trans-4-Hydroxycyclohexanecarboxyl
Sources
- 1. (1r,4r)-ethyl 4-formylcyclohexanecarboxylate | 104802-53-1 [amp.chemicalbook.com]
- 2. (1r,4r)-ethyl 4-(hydroxymethyl)cyclohexanecarboxylate - CAS:104802-52-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | C10H18O3 | CID 13548163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (1r,4r)-4-Formylcyclohexane-1-carboxylic acid | C8H12O3 | CID 21993286 - PubChem [pubchem.ncbi.nlm.nih.gov]
